molecular formula C16H13F2N3O2S B10911202 N-(3,4-difluorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide

N-(3,4-difluorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide

Cat. No.: B10911202
M. Wt: 349.4 g/mol
InChI Key: WWIMSZAMZKYWAW-UHFFFAOYSA-N
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Description

N~1~-(3,4-DIFLUOROPHENYL)-2-[(5-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3,4-DIFLUOROPHENYL)-2-[(5-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the benzimidazole derivative with a thiol or disulfide compound.

    Formation of the Acetamide Moiety: This involves the reaction of the intermediate with an acylating agent such as acetic anhydride or acetyl chloride.

    Introduction of the Difluorophenyl Group: The final step involves the coupling of the difluorophenyl group to the acetamide intermediate, which can be achieved through various coupling reactions like Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods would typically involve optimization of the above synthetic routes to ensure high yield and purity, often using continuous flow reactors and automated systems to scale up the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro or carbonyl groups if present in the structure.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~).

    Substitution: Reagents like halogens (Cl~2~, Br2), nucleophiles (NH~3~, OH^-).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, substituted benzimidazoles.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, benzimidazole derivatives can interact with enzymes or receptors, modulating their activity. The difluorophenyl and methoxy groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like albendazole, mebendazole, which are known for their antiparasitic activity.

    Fluorophenyl Compounds: Compounds like fluoxetine, which is a selective serotonin reuptake inhibitor (SSRI).

Uniqueness

N~1~-(3,4-DIFLUOROPHENYL)-2-[(5-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE is unique due to the combination of its functional groups, which may confer specific biological activities and chemical reactivity not seen in other compounds.

Properties

Molecular Formula

C16H13F2N3O2S

Molecular Weight

349.4 g/mol

IUPAC Name

N-(3,4-difluorophenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C16H13F2N3O2S/c1-23-10-3-5-13-14(7-10)21-16(20-13)24-8-15(22)19-9-2-4-11(17)12(18)6-9/h2-7H,8H2,1H3,(H,19,22)(H,20,21)

InChI Key

WWIMSZAMZKYWAW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC(=C(C=C3)F)F

Origin of Product

United States

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